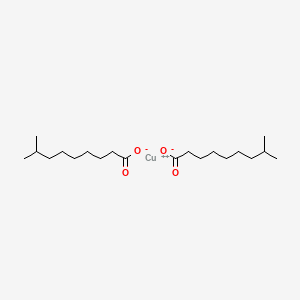
N-Benzyl-4-(diphenylphosphoryl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-(diphenylphosphoryl)benzamide is an organic compound with the molecular formula C26H22NO2P It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diphenylphosphoryl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-4-(diphenylphosphoryl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-(diphenylphosphoryl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-(diphenylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it interacts with the enzyme tyrosinase, which is involved in the production of melanin . This interaction can inhibit the enzyme’s activity, leading to reduced melanin production.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-4-(diphenylphosphoryl)benzamide can be compared with other similar compounds, such as:
N-Benzylbenzamide: This compound also inhibits tyrosinase activity and is used as a precursor in organic synthesis.
N-Phenethylbenzamide: Known for its potential as an amyloid-beta aggregation inhibitor.
N-Benzyloxybenzamide: Another compound studied for its anti-aggregation properties in Alzheimer’s disease research.
These compounds share similar structural features but differ in their specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
90304-92-0 |
|---|---|
Molekularformel |
C26H22NO2P |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
N-benzyl-4-diphenylphosphorylbenzamide |
InChI |
InChI=1S/C26H22NO2P/c28-26(27-20-21-10-4-1-5-11-21)22-16-18-25(19-17-22)30(29,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2,(H,27,28) |
InChI-Schlüssel |
KSGIQJKKALYHFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)



![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)






![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
